molecular formula C14H9F3O2 B12999183 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12999183
M. Wt: 266.21 g/mol
InChI Key: ABTFTFBJTPNTGR-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a trifluoromethyl group, a hydroxy group, and an aldehyde group attached to a biphenyl structure

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

3-[2-hydroxy-4-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-4-5-12(13(19)7-11)10-3-1-2-9(6-10)8-18/h1-8,19H

InChI Key

ABTFTFBJTPNTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)O)C=O

Origin of Product

United States

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